molecular formula C12H23ClN2O2 B15305985 rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Cat. No.: B15305985
M. Wt: 262.77 g/mol
InChI Key: XPIDIJRZZMKQLA-JYNKJOSWSA-N
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Description

rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[221]heptane-2-carboxylate hydrochloride is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the methylamino group, and esterification with tert-butyl. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize cost and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for understanding biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl (1S,4S,6R)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-8-5-9(13-4)10(14)6-8;/h8-10,13H,5-7H2,1-4H3;1H/t8-,9+,10-;/m0./s1

InChI Key

XPIDIJRZZMKQLA-JYNKJOSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]([C@@H]1C2)NC.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1C2)NC.Cl

Origin of Product

United States

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